ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a nitrophenyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common method is the three-component condensation reaction, which includes aromatic aldehydes, malononitrile, and resorcinol. The reaction is often catalyzed by bases such as sodium carbonate and can be conducted under solvent-free conditions using ball milling . This method is environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar multi-component reactions. The use of microwave-assisted solvent-free conditions has been reported to enhance the efficiency and yield of the reaction . Additionally, the use of reusable catalysts like Fe3O4-MNPs@MMT-K10 can further improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The biological activities of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, disrupting cellular processes essential for the survival and proliferation of pathogens and cancer cells . The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells and inhibit the growth of bacteria by targeting their cell walls .
Comparison with Similar Compounds
Ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2-amino-4-aryl-3-cyano-4H-chromenes: These compounds also exhibit significant biological activities but may differ in their specific applications and potency.
2-amino-4-aryl-6-hexyl-7-hydroxy-4H-chromene-3-carbonitriles: These derivatives have been studied for their potential use in treating neurodegenerative diseases.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-4-3-5-11(8-10)20(23)24)13-7-6-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVVJXOJCQJLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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